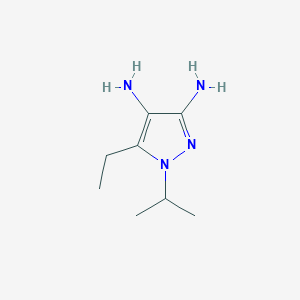
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine, also known as EPDA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the pyrazole family and has been found to possess a range of interesting biological properties, including antitumor, antifungal, and anti-inflammatory activities.
Mécanisme D'action
The exact mechanism of action of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine is not yet fully understood. However, it has been suggested that 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been found to possess a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been found to possess antifungal activity by inhibiting the growth and development of fungal cells. In addition, 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been found to possess a range of interesting biological properties, making it a promising candidate for further investigation. However, there are also some limitations to the use of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine in lab experiments. For example, its exact mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for the research on 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine. One area of interest is the development of novel 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine analogs with improved biological properties. Another area of interest is the investigation of the potential of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine and its potential applications in various areas of research.
Méthodes De Synthèse
The synthesis of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine involves the reaction of 5-ethyl-1-isopropyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a range of interesting biological properties, including antitumor, antifungal, and anti-inflammatory activities. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and inflammatory disorders.
Propriétés
Numéro CAS |
199341-43-0 |
|---|---|
Formule moléculaire |
C8H16N4 |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
5-ethyl-1-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C8H16N4/c1-4-6-7(9)8(10)11-12(6)5(2)3/h5H,4,9H2,1-3H3,(H2,10,11) |
Clé InChI |
WEZJJLRDMAPCTG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NN1C(C)C)N)N |
SMILES canonique |
CCC1=C(C(=NN1C(C)C)N)N |
Synonymes |
1H-Pyrazole-3,4-diamine,5-ethyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



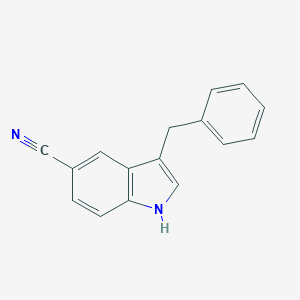
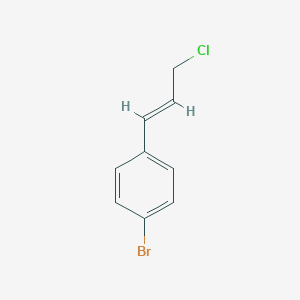

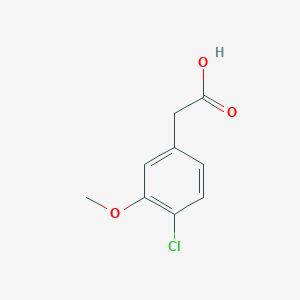
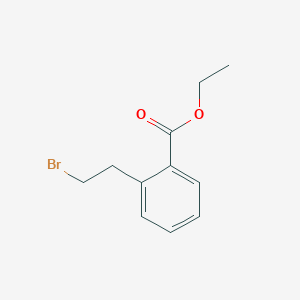
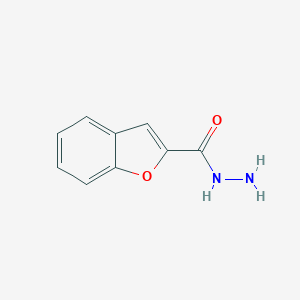
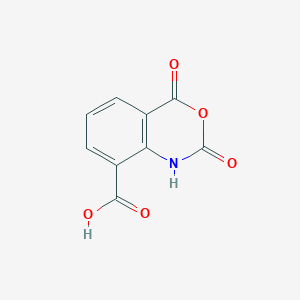
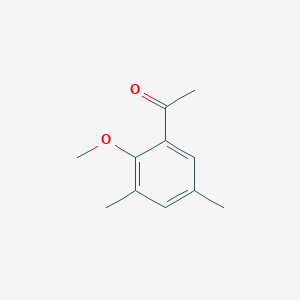
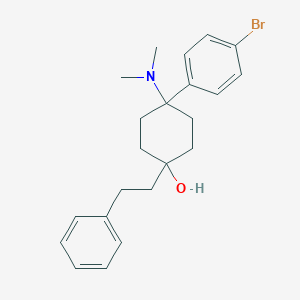

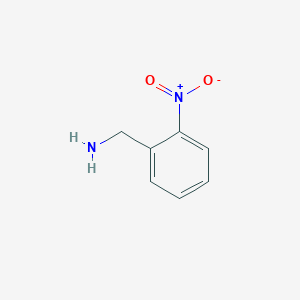
![(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B171925.png)

![2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B171927.png)